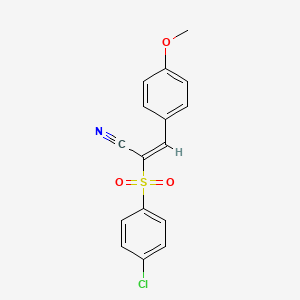

![molecular formula C17H13F2N3O2S B2904788 N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide CAS No. 941985-54-2](/img/structure/B2904788.png)

N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide” is a compound that contains a 1,3,4-oxadiazole ring . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles involves condensation with appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride to undergo dehydrative cyclization .Molecular Structure Analysis

The molecular formula of “N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide” is C17H13F2N3O2S. It has a molecular weight of 361.37.Chemical Reactions Analysis

Oxadiazoles are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .Physical And Chemical Properties Analysis

The compound is soluble in water . Its molecular formula is C17H13F2N3O2S and it has a molecular weight of 361.37.科学的研究の応用

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole motif have been explored for their promising antimicrobial properties. For instance, microwave-induced synthesis of fluorobenzamides, which share structural similarities with the compound , demonstrated significant antimicrobial activity against a range of bacteria and fungi. The presence of fluorine atoms was particularly noted to enhance these properties (Desai, Rajpara, & Joshi, 2013). Similarly, another study on 2-benzylsulfanyl-nicotinic acid-based 1,3,4-oxadiazoles showed notable antimicrobial and antitubercular activities, although significant antitumor activity was not observed in human tumor cell lines (Patel et al., 2013).

Material Science Applications

In material science, the structural features of polyoxadiazoles, including those with CF3 groups (a functional group related to the chemical structure of interest), have been examined for their optical properties and potential in optoelectronic devices. The studies highlighted the influence of spinning rates and solution concentration on the optical properties of these materials, suggesting their utility in polymer optoelectronics (Hajduk et al., 2010).

Enzyme Activity Modulation

The role of 1,3,4-oxadiazole derivatives in affecting enzyme activities has also been investigated. For example, bis-1,3,4-oxadiazole compounds containing a glycine moiety were shown to activate certain transferase enzymes in serum, offering insights into their potential biological functions and therapeutic applications (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Safety And Hazards

The compound is not intended for human or veterinary use and is for research use only.

将来の方向性

特性

IUPAC Name |

N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3O2S/c18-12-7-4-8-13(19)15(12)16(23)20-9-14-21-22-17(24-14)25-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOKQJWXYJEBSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2904708.png)

![Tert-butyl 6,6-dioxo-6lambda6-thia-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2904710.png)

![4-tert-butyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2904711.png)

![1-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2904714.png)

![4-chloro-N-[2-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide](/img/structure/B2904719.png)

![N~1~-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-benzenediamine](/img/structure/B2904720.png)

![4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid](/img/structure/B2904723.png)

![3-(4-chlorophenyl)-5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2904724.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2904727.png)

![tert-butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate, Mixture of diastereomers](/img/structure/B2904728.png)